(Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one
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Description
(Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H13FN2O2S2 and its molecular weight is 324.39. The purity is usually 95%.
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Biological Activity
(Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a unique structure that allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone ring system, which is known for its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory activity against various bacterial strains, particularly those resistant to conventional antibiotics.
- Mechanism of Action : The compound is believed to inhibit Mur ligases (MurD and MurE), enzymes critical for bacterial cell wall synthesis. This inhibition can disrupt peptidoglycan formation, leading to bacterial cell death .
- Activity Against Resistant Strains : Studies have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting a cytotoxic effect that may be mediated through apoptosis or cell cycle arrest mechanisms .
- Case Study : A specific study evaluated the compound's effects on L1210 mouse leukemia cells, reporting significant growth inhibition with an IC50 value in the nanomolar range. This suggests that the compound is highly potent against leukemia cells, potentially offering a new avenue for treatment strategies .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c15-11-3-1-10(2-4-11)9-12-13(18)17(14(20)21-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYJVGSSCZLCJM-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.